molecular formula C18H16N2O6 B127780 Bufrolin CAS No. 54867-56-0

Bufrolin

Cat. No. B127780
CAS RN: 54867-56-0
M. Wt: 356.3 g/mol
InChI Key: BQVIONBNDNFCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bufrolin is a Cromoglycate (histamine release inhibitor) analog and a high potency agonist of GPR35 . It promotes interactions between β-arrestin-2 and either human GPR35a or rat GPR35 . Bufrolin also serves as an antiallergic mast cell stabilizer and inhibits an anti-inflammatory response inducible by the internalization peptide .


Molecular Structure Analysis

Bufrolin has a molecular formula of C18H16N2O6 . Its average mass is 356.329 Da and its monoisotopic mass is 356.100830 Da .


Physical And Chemical Properties Analysis

Bufrolin has a molecular weight of 356.33 . Further physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Agonist of GPR35

A study by (Mackenzie et al., 2014) identified Bufrolin as a high-potency agonist of the G protein–coupled receptor GPR35. This receptor is involved in various physiological processes, and the lack of high-potency agonists had previously limited research. Bufrolin showed equivalent potency in both human and rat GPR35, making it a valuable tool for research in rodent models of physiology.

Potential Role in Alzheimer's Disease Research

Research on cholinesterase inhibitors, particularly their roles and therapeutic alternatives in conditions like Alzheimer's Disease, has also seen the application of compounds like Bufrolin. In a study by (Giacobini, 2004), the selective inhibition of butyrylcholinesterase (BuChE), a target for Alzheimer's treatment, was explored. The study discussed the potential for molecules like Bufrolin to modulate brain acetylcholine levels.

Antioxidant and Anti-inflammatory Properties

Bufrolin has been studied for its antioxidant and anti-inflammatory properties. A study by (Boligon et al., 2009) highlighted the evaluation of antioxidant activities of various compounds, including Bufrolin. This research is relevant in understanding the potential of Bufrolin in preventing diseases caused by free radical overproduction and might provide a basis for its use as a natural antioxidant agent.

Potential in Cancer Research

In cancer research, Bufrolin has been involved in the development of imaging probes. A study by (Hwang et al., 2010) focused on a multimodal cancer-targeted imaging system, which is crucial for non-invasive tracking of cancer cells in living subjects. Such probes can significantly enhance the understanding and treatment of cancer.

properties

IUPAC Name

6-butyl-4,10-dioxo-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-2-3-4-8-5-9-12(21)6-10(17(23)24)20-16(9)14-13(22)7-11(18(25)26)19-15(8)14/h5-7H,2-4H2,1H3,(H,19,22)(H,20,21)(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVIONBNDNFCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)O)NC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203353
Record name Bufrolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bufrolin

CAS RN

54867-56-0
Record name Bufrolin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054867560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufrolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUFROLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46C1PX266N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bufrolin
Reactant of Route 2
Bufrolin
Reactant of Route 3
Bufrolin
Reactant of Route 4
Bufrolin
Reactant of Route 5
Bufrolin
Reactant of Route 6
Bufrolin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.